![molecular formula C12H4Br2O3 B14670275 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-50-4](/img/structure/B14670275.png)
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4Br2O3 It is a derivative of naphthoquinone, where the naphthoquinone core is fused with a furan ring and substituted with bromine atoms at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the naphthoquinone core.
Cycloaddition Reactions: It can engage in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphtho[2,3-c]furan-1,3-dione derivatives, while oxidation and reduction reactions can modify the quinone core to produce different oxidation states.
Applications De Recherche Scientifique
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its anticancer, antimicrobial, and anti-inflammatory properties is ongoing.
Mécanisme D'action
The mechanism by which 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the quinone core play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor functions. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dibromothieno[3,4-c]furan-1,3-dione: Similar in structure but with a thieno ring instead of a naphtho ring.
4,5-Dihydronaphtho[1,2-c]furan-1,3-dione: Lacks the bromine substituents and has a different ring fusion pattern.
Uniqueness
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromine substitution pattern and the fusion of the naphthoquinone core with a furan ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
42715-50-4 |
|---|---|
Formule moléculaire |
C12H4Br2O3 |
Poids moléculaire |
355.97 g/mol |
Nom IUPAC |
4,5-dibromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4Br2O3/c13-7-3-1-2-5-4-6-9(10(14)8(5)7)12(16)17-11(6)15/h1-4H |
Clé InChI |
QXMMENJSJZXYPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C(=C2C(=C1)Br)Br)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)
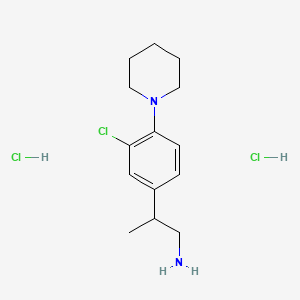
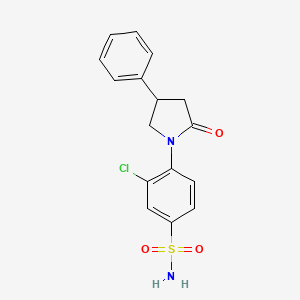

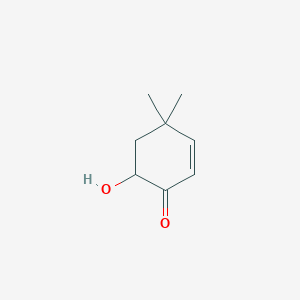
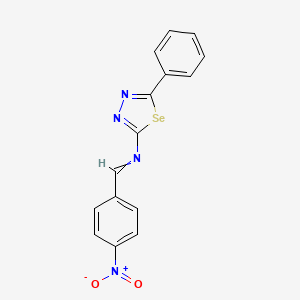
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
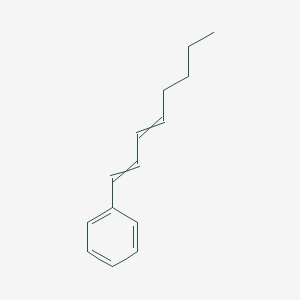
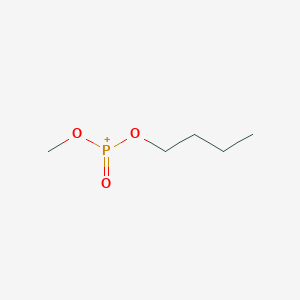
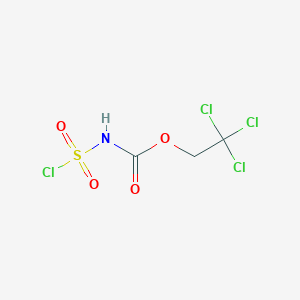
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)
